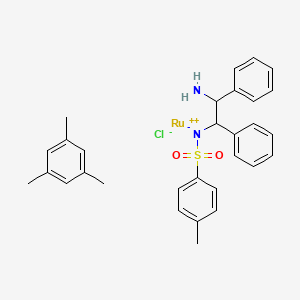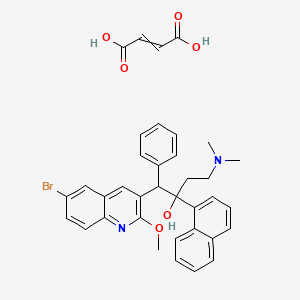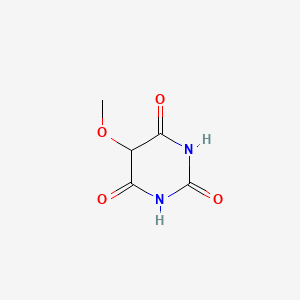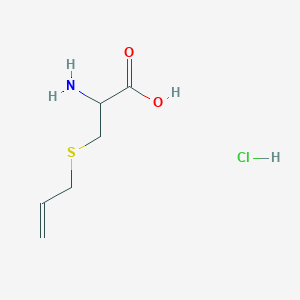
(2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in asymmetric transfer hydrogenation of ketones. The presence of ruthenium(2+) in the compound enhances its catalytic properties, making it a valuable compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride typically involves the coordination of ruthenium(2+) with the ligand (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide in the presence of 1,3,5-trimethylbenzene and chloride ions. The reaction is carried out under inert conditions to prevent oxidation of the ruthenium center. The reaction mixture is usually heated to facilitate the coordination process, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale coordination reactions in reactors designed to handle organometallic compounds. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions are facilitated by the use of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ruthenium center may lead to the formation of higher oxidation state complexes, while reduction may yield lower oxidation state species.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a catalyst in asymmetric transfer hydrogenation reactions to produce chiral alcohols.
Biology: Investigated for its potential in biological imaging and as a therapeutic agent due to its metal center.
Medicine: Explored for its anticancer properties, leveraging the cytotoxic effects of ruthenium complexes.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its catalytic efficiency.
Mechanism of Action
The mechanism by which the compound exerts its effects involves the coordination of the ruthenium center with substrates, facilitating various chemical transformations. The molecular targets include carbonyl compounds in hydrogenation reactions, where the ruthenium center activates the substrate for reduction. The pathways involved include the transfer of hydrogen atoms from a donor molecule to the substrate, mediated by the ruthenium complex.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;iridium(2+);1,3,5-trimethylbenzene;chloride
- (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;palladium(2+);1,3,5-trimethylbenzene;chloride
Uniqueness
The uniqueness of (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride lies in its high catalytic efficiency and selectivity in asymmetric transfer hydrogenation reactions. The presence of ruthenium(2+) enhances its stability and reactivity compared to similar compounds with different metal centers.
Properties
Molecular Formula |
C30H33ClN2O2RuS |
|---|---|
Molecular Weight |
622.2 g/mol |
IUPAC Name |
(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride |
InChI |
InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1 |
InChI Key |
XBNBOGZUDCYNOJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)

![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)


![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)

![Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC](/img/structure/B12509815.png)



